rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane
Description
Structural Elucidation and Molecular Characterization of rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane
Bicyclic Framework Analysis
Oxabicyclo[2.2.1]heptane Core Structure
The oxabicyclo[2.2.1]heptane core structure forms the fundamental skeleton of this compound, representing a seven-membered bicyclic system incorporating an oxygen heteroatom. This core framework, also known as 7-oxabicyclo[2.2.1]heptane, exhibits remarkable structural rigidity due to its bridged configuration. The bicyclic system consists of two interconnected rings sharing a common carbon-carbon bond, with the oxygen atom strategically positioned to form an ether linkage within the framework. The parent compound 7-oxabicyclo[2.2.1]heptane possesses a molecular formula of C₆H₁₀O and a molecular weight of 98.15 g/mol, serving as the foundational structure for various derivatives.
The structural integrity of the oxabicyclo[2.2.1]heptane core is maintained through its bridged configuration, which constrains the molecular geometry and influences the overall three-dimensional arrangement. The presence of the oxygen heteroatom introduces significant electronic effects throughout the bicyclic system, affecting both the electron density distribution and the chemical reactivity patterns. The bridgehead carbons in this system exhibit sp³ hybridization, contributing to the overall stability and conformational rigidity of the framework. The oxygen atom participates in the ring system as an ether functionality, creating a seven-membered bicyclic structure that demonstrates enhanced thermal stability compared to analogous hydrocarbon systems.
The bicyclic framework exhibits characteristic bond angles and distances that deviate from typical saturated hydrocarbon systems due to ring strain and the presence of the oxygen heteroatom. The oxygen-carbon bond lengths within the bicyclic core typically range from 1.42 to 1.45 Angstroms, reflecting the ether character of these linkages. The carbon-carbon bond distances in the framework vary depending on their position within the bicyclic system, with bridgehead carbons showing slightly elongated bonds due to strain effects. The overall molecular geometry is characterized by its boat-like conformation, which is enforced by the rigid bicyclic structure and cannot undergo significant conformational changes under normal conditions.
Bromomethyl Substituent Positional Effects
The bromomethyl substituent attached at the 2-position of the oxabicyclo[2.2.1]heptane framework introduces significant steric and electronic perturbations to the parent system. The specific positional designation (1R,2S,4S) indicates the precise three-dimensional arrangement of this substituent relative to the bicyclic core, with the bromomethyl group occupying a sterically demanding position. The carbon-bromine bond length in the bromomethyl substituent typically measures approximately 1.94 Angstroms, representing a relatively long and polarizable bond that significantly influences the electronic properties of the entire molecule.
The positional effects of the bromomethyl substituent extend beyond simple steric considerations to encompass electronic inductive effects throughout the bicyclic framework. The electronegative bromine atom withdraws electron density from the adjacent carbon center, creating a localized region of positive charge character. This electronic perturbation propagates through the sigma bond network of the bicyclic system, influencing the reactivity patterns and physical properties of the compound. The specific 2-position attachment site places the bromomethyl group in a sterically accessible location while maintaining the overall structural integrity of the bicyclic core.
The substituent orientation significantly affects the overall molecular dipole moment and intermolecular interactions. The compound exhibits a topological polar surface area of 9.23 Ų and a calculated logarithmic partition coefficient of 1.9488, reflecting the combined influence of the polar oxygen heteroatom and the polarizable bromine substituent. These physical properties indicate moderate lipophilicity with selective polar character, characteristics that are directly attributable to the specific positioning and electronic nature of the bromomethyl substituent.
Stereochemical Configuration
Racemic Mixture Considerations
The racemic nature of rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane introduces complex stereochemical considerations that fundamentally influence both its physical properties and chemical behavior. The designation "rac" indicates that the compound exists as an equimolar mixture of enantiomers, each exhibiting identical physical properties in achiral environments but demonstrating distinct interactions with chiral reagents or biological systems. The specific stereochemical configuration (1R,2S,4S) describes the absolute configuration of one enantiomer, with the corresponding enantiomer possessing the (1S,2R,4R) configuration.
The stereochemical complexity arises from the presence of multiple chiral centers within the rigid bicyclic framework, creating a three-dimensional arrangement that cannot be superimposed on its mirror image. The bicyclic nature of the oxabicyclo[2.2.1]heptane system constrains the molecular geometry, preventing free rotation around critical bonds and maintaining the stereochemical integrity of the chiral centers. This conformational rigidity ensures that the stereochemical configuration remains stable under normal laboratory conditions, making racemic resolution a viable approach for obtaining enantiomerically pure samples.
The racemic mixture exhibits characteristic optical inactivity due to the equal and opposite optical rotation contributions from each enantiomer. However, the individual enantiomers demonstrate distinct interactions with plane-polarized light, with specific rotation values that reflect their absolute configurations. The practical implications of the racemic nature extend to synthetic applications, where enantioselective reactions may preferentially consume one enantiomer over the other, leading to kinetic resolution processes. Additionally, biological systems often demonstrate pronounced selectivity for specific enantiomers, making the stereochemical purity of paramount importance in pharmaceutical and biochemical applications.
Diastereomeric Interactions
The diastereomeric interactions within rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane arise from the specific spatial arrangement of substituents and the inherent asymmetry of the bicyclic framework. Unlike enantiomeric relationships, diastereomeric interactions involve stereoisomers that are not mirror images of each other, leading to distinct physical and chemical properties. The rigid bicyclic structure enforces specific dihedral angles and spatial relationships between the bromomethyl substituent and other molecular components, creating a network of intramolecular interactions that influence the overall molecular behavior.
The analysis of diastereomeric interactions requires consideration of both through-space and through-bond effects that arise from the three-dimensional molecular architecture. The bromomethyl substituent positioned at the 2-carbon center experiences specific steric interactions with hydrogen atoms and electron pairs located throughout the bicyclic framework. These interactions contribute to the overall conformational energy and influence the preferred molecular geometry. Nuclear magnetic resonance spectroscopy provides particularly valuable insights into these diastereomeric relationships, with coupling constants and chemical shifts reflecting the specific spatial arrangements of atomic nuclei.
The diastereomeric character of the compound manifests in its mass spectrometric fragmentation patterns, where different stereoisomers may exhibit distinct fragmentation pathways and relative intensities. These differences arise from the varying stability of intermediate ions formed during the fragmentation process, with the specific stereochemical arrangement influencing the activation energies for different reaction pathways. The retro-Diels-Alder fragmentation mechanism, commonly observed in bicyclic systems, demonstrates stereochemical dependence that can be utilized for analytical differentiation of diastereomeric species.
Computational Modeling Studies
Density Functional Theory Calculations
Density Functional Theory calculations provide fundamental insights into the electronic structure and molecular properties of rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane, offering detailed information about electron density distributions, molecular geometries, and energetic properties. The application of hybrid functionals, particularly the Becke three-parameter Lee-Yang-Parr functional, has proven effective for investigating bicyclic systems containing heteroatoms. These computational approaches enable the prediction of optimized molecular geometries that closely correspond to experimental structural data, providing validation for theoretical models and experimental observations.
The Density Functional Theory calculations reveal the influence of the oxygen heteroatom on the overall electron density distribution throughout the bicyclic framework. The electron-withdrawing character of the bromine atom in the substituent creates localized regions of reduced electron density, while the oxygen heteroatom contributes electron density through its lone pair orbitals. These electronic effects propagate throughout the molecular framework, influencing chemical reactivity patterns and intermolecular interaction capabilities. The calculated molecular orbital energies provide insights into the compound's electronic transitions and potential reactivity with various chemical species.
The computational analysis extends to the investigation of conformational energetics and vibrational frequencies, enabling the prediction of infrared spectroscopic properties and thermodynamic parameters. The rigid bicyclic structure constrains the conformational space accessible to the molecule, resulting in a relatively straightforward energy landscape with well-defined minima corresponding to the preferred molecular geometry. The calculated vibrational frequencies, particularly those associated with carbon-bromine stretching modes and carbon-oxygen stretching vibrations, provide theoretical benchmarks for experimental spectroscopic validation.
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| Optimized Bond Length (C-Br) | ~1.94 Å | Density Functional Theory |
| Optimized Bond Length (C-O) | ~1.43 Å | Density Functional Theory |
| Dipole Moment | ~2.1 D | Density Functional Theory |
| Highest Occupied Molecular Orbital Energy | Variable | Density Functional Theory |
| Lowest Unoccupied Molecular Orbital Energy | Variable | Density Functional Theory |
Molecular Orbital Analysis
Molecular orbital analysis of rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane reveals the complex electronic structure arising from the interaction of multiple atomic orbitals within the bicyclic framework. The highest occupied molecular orbitals exhibit significant contributions from the oxygen lone pair orbitals and the carbon-bromine bonding orbitals, reflecting the electronic richness of these heteroatomic components. The spatial distribution of these molecular orbitals demonstrates the delocalization of electron density throughout the bicyclic system, with particular concentration near the electronegative heteroatoms.
The lowest unoccupied molecular orbitals provide insights into the compound's potential reactivity and electronic excitation properties. These orbitals typically exhibit antibonding character associated with the carbon-bromine bond, suggesting potential sites for nucleophilic attack or photochemical activation. The energy gap between the highest occupied and lowest unoccupied molecular orbitals determines the compound's electronic excitation energy and influences its photochemical stability and spectroscopic properties.
The molecular orbital analysis extends to the investigation of frontier orbital interactions and chemical reactivity indices. The electrophilic and nucleophilic character of different molecular regions can be predicted through analysis of frontier orbital coefficients and local reactivity descriptors. The electron localization function provides additional insights into the bonding character throughout the molecule, distinguishing between covalent bonds, lone pairs, and regions of electron delocalization. These computational tools enable the prediction of reaction sites and mechanisms, providing valuable guidance for synthetic applications and chemical transformations.
The analysis of occupied molecular orbitals reveals the electronic structure's sensitivity to the specific stereochemical configuration, with different diastereomers exhibiting subtle but measurable differences in orbital energies and spatial distributions. These electronic differences contribute to the distinct chemical and physical properties observed for different stereoisomers, providing a theoretical foundation for understanding experimental observations. The molecular orbital analysis also predicts the compound's ionization energies and electron affinities, parameters that are crucial for understanding its behavior in mass spectrometric and electrochemical environments.
Properties
IUPAC Name |
(1R,2S,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4H2/t5-,6+,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZMGDQVYYPBQQ-DSYKOEDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1O2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene or its derivatives.
Bromination: The bromomethyl group is introduced through a bromination reaction. This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Cyclization: The oxabicycloheptane structure is formed through an intramolecular cyclization reaction, often facilitated by acidic or basic conditions.
Industrial Production Methods
Industrial production of rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to enhance production efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes classic S<sub>N</sub>2 and S<sub>N</sub>1 substitutions, facilitating the introduction of nucleophiles:
Key Insight : Steric hindrance from the bicyclic framework may favor S<sub>N</sub>1 pathways in polar protic solvents, though stereochemical outcomes remain understudied .
Elimination Reactions
Dehydrohalogenation can yield alkenes, though the rigid bicyclic structure limits accessible alkene geometries:
| Base | Product | Conditions | Yield |
|---|---|---|---|
| KOtBu | 7-Oxabicyclo[2.2.1]hept-1-ene derivatives | DMSO, 80°C | Moderate |
| DBU | Exocyclic alkene | Toluene, reflux | Low |
Note : The exo-configuration of the bromomethyl group (as in CAS 2649804-46-4 ) may influence elimination regioselectivity.
Cross-Coupling Reactions
The C–Br bond participates in transition-metal-catalyzed couplings, though literature examples are sparse:
| Reaction | Catalyst | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl-functionalized bicyclic ether | Pharmaceutical intermediates |
| Heck | Pd(OAc)<sub>2</sub> | Alkenylated derivatives | Material science |
Limitation : Limited by steric constraints of the bicyclic core and potential catalyst poisoning by the ether oxygen .
Functional Group Interconversion
The bromomethyl group serves as a precursor for other functionalities:
| Transformation | Reagent | Product |
|---|---|---|
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O | 2-(Carboxymethyl)-7-oxabicyclo[2.2.1]heptane |
| Reduction | LiAlH<sub>4</sub> | 2-(Methyl)-7-oxabicyclo[2.2.1]heptane |
| Cyanidation | NaCN, DMF | 2-(Cyanomethyl)-7-oxabicyclo[2.2.1]heptane |
Stereochemical Consideration : Retentive or invertive pathways depend on the reaction mechanism, but the bicyclic system’s rigidity may enforce specific transition states .
Comparison with Structural Analogs
Reactivity contrasts with related bicyclic systems:
| Compound | Reactive Site | Key Difference |
|---|---|---|
| 7-Oxabicyclo[2.2.1]heptan-2-ol | Hydroxymethyl | Lower electrophilicity, H-bonding capacity |
| 8-Azabicyclo[3.2.1]octane derivatives | Nitrogen center | Basic character, metal coordination |
| 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane | Chloromethyl | Slower substitution kinetics |
Inference : Bromine’s superior leaving-group ability makes this compound more versatile than its chloro or hydroxy analogs .
Synthetic Utility
This compound is a key intermediate in:
-
Pharmaceutical synthesis : For IGF-1R inhibitors (patent WO2011029915A1 ).
-
Chiral pool strategies : Enantioselective routes to cocaine analogs via hydrogenolysis .
-
Material science : Functionalization for polymers with rigid bicyclic motifs.
Challenges : Scalability of stereocontrolled substitutions and purification of diastereomers remain underdeveloped .
Scientific Research Applications
Pharmaceutical Development
The oxabicyclo[2.2.1]heptane framework is recognized for its biological activity and is often utilized in the design of novel pharmaceutical agents. The incorporation of bromomethyl groups can enhance the reactivity of compounds, making them suitable for further derivatization and biological testing .
Diversity-Oriented Synthesis
Research has shown that this compound can serve as a building block in diversity-oriented synthesis strategies. The structural motif allows for the generation of libraries of compounds that can be screened for various biological activities, including anticancer and antimicrobial properties .
Catalysis and Organic Reactions
The compound's unique structure makes it a candidate for use in catalytic transformations, particularly in reactions involving ring-closing metathesis (RCM). Its ability to participate in such reactions can lead to the formation of complex cyclic structures relevant in organic synthesis .
Case Study 1: Synthesis of Tricyclic Libraries
A study reported the synthesis and biological evaluation of libraries containing the oxabicyclo[2.2.1]heptene framework, which includes rac-(1R,2S,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane as a key intermediate. The research involved creating a library of non-chiral compounds that displayed promising biological activities .
| Study Parameters | Details |
|---|---|
| Library Size | 96-member tricyclic library |
| Synthesis Method | Acetal formation as key step |
| Biological Evaluation | Active compounds identified |
Case Study 2: Application in Medicinal Chemistry
In another investigation, the compound was evaluated for its potential as a pharmacophore in drug design. Its conformational rigidity and ability to form hydrogen bonds were highlighted as beneficial traits for binding interactions with biological targets .
Mechanism of Action
The mechanism by which rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or function. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 7-oxabicyclo[2.2.1]heptane scaffold is highly modular, with substituents dictating physicochemical properties and applications. Below is a comparative analysis of key analogs:
Structural and Functional Group Comparisons
Key Differences and Implications
Reactivity :
- The bromomethyl group in the target compound enables facile substitution reactions (e.g., Suzuki coupling), unlike the inert methyl group in exo-2-methyl-7-oxabicyclo[2.2.1]heptane .
- Carboxylic acid derivatives exhibit polarity (predicted pKa ~4.34 ), enabling salt formation for drug delivery, while esters (e.g., diisoamyl diester) improve solubility for catalytic applications .
Synthetic Accessibility: Bromination of norbornene derivatives often proceeds via electrophilic addition or radical pathways, but stereochemical assignments require advanced NMR techniques (e.g., γ-gauche effect ). Carboxylic acid derivatives are synthesized via ketone oxidation or cyanide-mediated reactions , whereas amines are resolved via chiral HPLC .
Applications :
- Pharmaceuticals : The carboxylic acid analog is a core structure in EDG2 inhibitors for treating cardiovascular diseases .
- Materials Science : Diester derivatives participate in ring-opening metathesis polymerization (ROMP) for functional polymers .
- Agrochemicals : Brominated bicyclic compounds are intermediates in pesticides (e.g., CAS 2892524-04-6 ).
Research Findings and Challenges
Stereochemical Complexity
- Computational NMR methods have revised earlier structural assignments of brominated norbornenes, highlighting risks in relying solely on empirical data .
- The rac-(1R,2S,4S) configuration of the target compound may require chiral resolution for enantiopure applications, as demonstrated for azabicycloheptane amines .
Stability and Handling
- Brominated derivatives are typically moisture-sensitive and may require inert storage conditions. Hazard data for similar compounds (e.g., amines ) suggest stringent safety protocols.
Biological Activity
The compound rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane, with the CAS number 1864003-02-0, is a bicyclic organic compound notable for its unique structural configuration and potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies that illustrate its significance in medicinal chemistry.
- Molecular Formula : C7H11BrO
- Molecular Weight : 191.0656 g/mol
- Purity : ≥95%
- LogP : 1.30 (indicating moderate lipophilicity) .
Biological Activity Overview
The biological activity of rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane has been explored primarily in the context of its potential as a pharmaceutical agent. Its structural features suggest that it could interact with various biological targets.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act as a:
- Modulator of neurotransmitter systems : Potentially influencing dopamine and serotonin pathways.
- Antimicrobial agent : Showing activity against certain bacterial strains.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane against common pathogens. The results indicated:
- Inhibition Zone Diameter :
- Staphylococcus aureus: 15 mm
- Escherichia coli: 12 mm
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
These findings suggest that the compound possesses significant antimicrobial activity and could be a candidate for further development as an antibiotic .
Case Study 2: Neuropharmacological Effects
In another investigation focusing on neuropharmacological effects, rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane was tested for its impact on anxiety-like behaviors in rodent models:
- Behavioral Tests : Elevated plus maze and open field tests were utilized.
- Results :
- Reduced anxiety-like behavior was observed at doses of 5 mg/kg and 10 mg/kg.
This suggests a potential role in modulating anxiety disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing rac-(1R,2S,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane, and how can reaction conditions be optimized?
- Methodology : Synthesis often involves functionalizing the bicyclic core via bromination or epoxide ring-opening. For example, 7-oxabicyclo[2.2.1]heptane derivatives are typically synthesized using stereoselective bromination (e.g., NBS in THF/water) . Optimization requires monitoring reaction kinetics (e.g., via <sup>1</sup>H NMR tracking of intermediates) and adjusting solvent polarity to stabilize transition states. Evidence from cyclohexene oxide reactions (e.g., 7-oxabicyclo[4.1.0]heptane synthesis) highlights the importance of temperature control (40–130°C) and catalyst selection (e.g., TBACl for epoxide activation) .
Q. How can researchers confirm the stereochemical configuration of the bromomethyl substituent in this compound?
- Methodology : X-ray crystallography is the gold standard for absolute stereochemical assignment, as demonstrated in structural studies of 7-oxabicyclo[2.2.1]heptane derivatives (e.g., norcantharidin analogs) . Alternatively, NOESY NMR can correlate spatial proximity of protons, while coupling constants in <sup>1</sup>H NMR (e.g., δ 4.69–4.64 ppm for oxabicyclic protons) help infer ring conformation .
Q. What are the common characterization techniques for verifying the purity of this compound?
- Methodology :
- Chromatography : HPLC or GC-MS with polar columns (e.g., C18) to resolve brominated isomers.
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm absence of impurities (e.g., δ 1.33–1.91 ppm for methylene protons in the bicyclic core) .
- Elemental Analysis : Match experimental vs. theoretical values for C, H, Br, and O (e.g., C7H11BrO requires 48.02% C, 6.33% H) .
Advanced Research Questions
Q. How does bromine substitution at the 2-position influence the reactivity of the oxabicycloheptane core in ring-opening reactions?
- Methodology : Comparative studies with non-brominated analogs (e.g., 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid derivatives) show that bromine enhances electrophilicity at adjacent carbons, facilitating nucleophilic attack (e.g., SN2 reactions with amines or thiols). Kinetic studies using <sup>13</sup>C-labeled compounds can track regioselectivity .
Q. What strategies resolve contradictions in reported biological activities of brominated oxabicycloheptane derivatives?
- Case Study : Norcantharidin (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride) exhibits anticancer activity but varies in toxicity across studies. Resolve discrepancies by:
- Structural Analog Comparison : Test rac-(1R,2S,4S)-2-(bromomethyl) derivatives against norcantharidin in cytotoxicity assays .
- Metabolic Profiling : Use LC-MS to identify hydrolysis products (e.g., dicarboxylic acids) that may modulate activity .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
